5-Chloropyrimidine-4-carboxylic acid
Overview
Description
5-Chloropyrimidine-4-carboxylic acid is a chemical compound that belongs to the family of pyrimidines. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular formula of 5-Chloropyrimidine-4-carboxylic acid is C5H3ClN2O2 . The average mass is 158.542 Da and the mono-isotopic mass is 157.988312 Da .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloropyrimidine-4-carboxylic acid were not found in the retrieved papers, pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Scientific Research Applications
Cocrystals Involvement
5-Chloropyrimidine-4-carboxylic acid and its derivatives play a crucial role in forming cocrystals, which are of great interest in the field of crystal engineering. For instance, the design of two series of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids has been explored. These cocrystals are characterized by unique hydrogen bonding and interactions, forming structures like large cage-like tetrameric units and chain-like arrangements, which are significant for understanding molecular recognition and supramolecular chemistry (Rajam et al., 2018).
Synthesis of Complex Structures
5-Chloropyrimidine-4-carboxylic acid derivatives are instrumental in synthesizing complex molecular structures. For example, a novel methodology has been developed for the efficient synthesis of 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines, which are significant in drug discovery due to their complex and biologically relevant structures (Yang et al., 2005).
Antimicrobial Activity
Research has indicated that derivatives of 5-chloropyrimidine-4-carboxylic acid possess antimicrobial properties. Studies involving the synthesis of new Pyridothienopyrimidines and Pyridothienotriazines, which include 5-chloropyrimidine-4-carboxylic acid derivatives, have shown promising results in vitro for antimicrobial activities, highlighting their potential applications in medicine and healthcare (Abdel-rahman et al., 2002).
DNA Modification and Study
5-Chloropyrimidine-4-carboxylic acid derivatives are also valuable in the field of genomics and molecular biology. For example, the synthesis and characterization of oligonucleotides containing 5-chlorocytosine, a modified base, help understand the biological significance of DNA modifications and their impact on genetic processes (Kang et al., 2004).
Safety and Hazards
5-Chloropyrimidine-4-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
While specific future directions for 5-Chloropyrimidine-4-carboxylic acid were not found in the retrieved papers, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
properties
IUPAC Name |
5-chloropyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGQUUGCTSWSMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601812 | |
Record name | 5-Chloropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64224-65-3 | |
Record name | 5-Chloro-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64224-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloropyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic routes to obtain 2-amino-5-halopyrimidine-4-carboxylic acids?
A: A recent study describes a "facile synthetic approach" to these compounds. It involves using 5-halogen-2-methylsulfonylpyrimidine-4-carboxylic acid as a starting material. Nucleophilic substitution of the methylsulfonyl group with various primary or secondary aliphatic amines leads to the desired 2-amino-5-halopyrimidine-4-carboxylic acids. This method provides a more streamlined synthesis compared to previous approaches.
Q2: What is the significance of the β-dialkylaminoethyl esters of substituted pyrimidine-4-carboxylic acids?
A: Research indicates that several β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids have been successfully synthesized and characterized. These esters, particularly their hydrochloride salts, and in certain cases, their methobromide and methiodide salts, exhibit potential pharmacological properties. Further investigations are necessary to fully understand their applications and implications.
Q3: How can 5-chloropyrimidine-4-carboxylic acid be modified for further chemical reactions?
A: One method involves converting 5-chloropyrimidine-4-carboxylic acid to its acid chloride derivative. This reactive intermediate allows for the introduction of various substituents at the carboxylic acid position. For example, researchers successfully synthesized 2-[5-chloro-2-(amino)-4-pyrimidinyl]-2-oxo-1-(2-pyridyl)ethyl cyanides in excellent yields using this approach.
Q4: Are there alternative leaving groups to chlorine in the 5-position of pyrimidine-4-carboxylic acid for nucleophilic substitution reactions?
A: Yes, research suggests that the methylsulfonyl group can act as a leaving group in the 5-position of the pyrimidine ring. Studies have investigated nucleophilic substitution reactions on 2-methylsulfonyl-5-chloropyrimidine-4-carboxylic acid derivatives, highlighting the versatility of this scaffold for synthesizing a diverse range of substituted pyrimidines.
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